Tiletamine-d5 Hydrochloride
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Overview
Description
Tiletamine is a dissociative anesthetic agent that falls under the drug category of NMDA receptor antagonists . It is chemically similar to another dissociative anesthetic, ketamine . Tiletamine hydrochloride, the salt form, exists as odorless white crystals .
Synthesis Analysis
The synthesis of Tiletamine Hydrochloride involves the direct acylation of cyclopentanecarboxylic acid to form cyclopentyl 2-thienyl ketone. This is followed by halogenation in the presence of a solvent to form a halogenated cyclopentane 2-thienyl ketone. The halogenated compound is then aminated by reaction with an amine, and the reaction product is subjected to thermal rearrangement to form Tiletamine free base .Molecular Structure Analysis
The molecular formula of Tiletamine-d5 Hydrochloride is C12 D5 H12 N O S . H Cl with a molecular weight of 264.826 .Physical And Chemical Properties Analysis
Tiletamine Hydrochloride has a molecular formula of C12H18ClNOS and a molecular weight of 259.8 .Scientific Research Applications
Anesthetic in Veterinary Medicine
Tiletamine is a dissociative anesthetic and pharmacologically classified as an NMDA receptor antagonist . It is used in veterinary medicine in the combination product Telazol (tiletamine/zolazepam, 50 mg/ml of each in 5 ml vial) as an injectable anesthetic for use in cats and dogs .
Wildlife Management
Tiletamine is sometimes used in combination with xylazine (Rompun) to chemically immobilize large mammals such as polar bears and wood bison . This allows for safe handling of these animals for research or management purposes.
Anesthetic in Zoological Studies
In a study involving Formosan serows, a wild goat found only in the mountains of Taiwan, tiletamine was used in combination with zolazepam and dexmedetomidine to induce anesthesia . The study found that while dexmedetomidine–tiletamine–zolazepam induced anesthesia faster than ketamine–dexmedetomidine, the animals experienced problems such as paddling, prolonged recovery, and ataxia .
Comparative Anesthetic Studies
Tiletamine is often used in comparative studies with other anesthetics. For example, a study compared the anesthetic effects of tiletamine–zolazepam with dexmedetomidine and ketamine with dexmedetomidine in captive Formosan Serow . The study found that while dexmedetomidine–tiletamine–zolazepam induced anesthesia faster than ketamine–dexmedetomidine, these animals experienced problems such as paddling, prolonged recovery, and ataxia .
Neurological Research
As an NMDA receptor antagonist, tiletamine can be used in neurological research to study the role of these receptors in various brain functions and disorders . NMDA receptors are involved in a wide range of neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer’s disease .
Recreational Use and Abuse Potential Studies
Recreational use of tiletamine has been documented . Animal studies have also shown that tiletamine produces rewarding and reinforcing effects . Therefore, it can be used in research to study the abuse potential of dissociative anesthetics and to develop strategies for preventing and treating substance abuse .
Safety And Hazards
properties
IUPAC Name |
2-[deuterio(1,1,2,2-tetradeuterioethyl)amino]-2-thiophen-2-ylcyclohexan-1-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS.ClH/c1-2-13-12(11-7-5-9-15-11)8-4-3-6-10(12)14;/h5,7,9,13H,2-4,6,8H2,1H3;1H/i1D2,2D2;/hD |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYKJZQOPXDNOK-FWRSOEPPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CCCCC1=O)C2=CC=CS2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])C([2H])([2H])N([2H])C1(CCCCC1=O)C2=CC=CS2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.83 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tiletamine-d5 Hydrochloride |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.